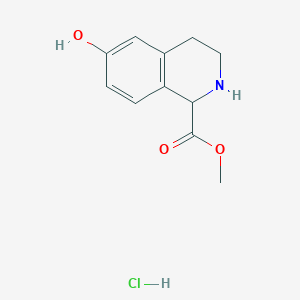
1-Benzofuran-3-ylacetonitrile
Übersicht
Beschreibung
1-Benzofuran-3-ylacetonitrile (1-BFA) is an organic compound with the molecular formula C8H6N2. It is a colorless solid that is soluble in organic solvents and has a characteristic odor. 1-BFA is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of polymers, dyes, and other materials.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Reactions
Transition-Metal-Free Annulation
Benzo[b]thiophen-3-ylacetonitriles, related to 1-Benzofuran-3-ylacetonitrile, are used in transition-metal-free annulation to form benzothienoquinolines. This process uses nitrobenzene derivatives in the presence of potassium tert-butoxide and chlorotrimethylsilane (Nowacki & Wojciechowski, 2017).
One-Pot Three-Component Synthesis
Benzofuran derivatives, similar to this compound, are synthesized through a three-component Strecker-type reaction. This method is simple, effective, and has high atom economy (Ezzatzadeh & Hossaini, 2018).
Polymer Synthesis and Properties
1-Benzofuran derivatives are used in the synthesis of methacrylate polymers with notable dielectric and thermal properties, making them potentially useful in various applications (Çelik & Coskun, 2018).
Cascade Reactions
In another study, 2-benzofuran-2-ylacetamides are synthesized through cascade reactions involving a sequential palladium-catalyzed process. This approach demonstrates the versatility of benzofuran derivatives in complex chemical syntheses (Gabriele et al., 2007).
Electrochemical Synthesis
Benzofuran derivatives are also synthesized through electrochemical methods. The studies show how catechols react in the presence of acetylacetone, leading to the formation of benzofurans, demonstrating a novel synthesis pathway (Nematollahi & Rafiee, 2004).
Gold-Catalyzed Synthesis
Gold-catalyzed cycloisomerization is another method to synthesize 3-iodo-2-acyl benzofurans, showcasing the application of 1-Benzofuran derivatives in catalyzed synthetic events (Fernández-Canelas et al., 2019).
Photochromism and Fluorescence Studies
1-Benzofuran derivatives are used in the study of photochromic diarylethenes, highlighting their applications in materials science due to their remarkable photochromic properties (Xue et al., 2014).
Wirkmechanismus
1-Benzofuran-3-ylacetonitrile is a compound with a wide range of potential applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields
Target of Action
The specific primary targets of this compound are currently unknown. Benzofuran compounds, which this compound is a derivative of, have been shown to interact with various targets depending on their specific structures .
Mode of Action
Benzofuran derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to influence a variety of biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemische Analyse
Biochemical Properties
1-Benzofuran-3-ylacetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, which slows down conduction velocity and reduces sinus node autonomy . This interaction is crucial in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions. The compound’s ability to interact with these biomolecules highlights its potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives, including this compound, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects are mediated through the modulation of cell signaling pathways and gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, benzofuran derivatives have been found to inhibit cholinesterase and amyloid beta self-aggregation, which are key molecular targets in Alzheimer’s disease . These interactions highlight the compound’s potential in modulating enzyme activity and gene expression to achieve therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including this compound, exhibit stable properties under controlled conditions . The compound’s long-term effects on cellular function in in vitro or in vivo studies are still being investigated to understand its full potential and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolic pathways include the conversion of chemical products from one reaction to substrates for the next reaction, catalyzed by specific enzymes . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which determine its bioavailability and therapeutic efficacy . Studies have shown that the compound is insoluble in water, which may affect its distribution within the body.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors influence the compound’s activity and function within the cell . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
2-(1-benzofuran-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAJKVZABJZXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377711 | |
| Record name | 1-benzofuran-3-ylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52407-43-9 | |
| Record name | 1-benzofuran-3-ylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzofuran-3-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
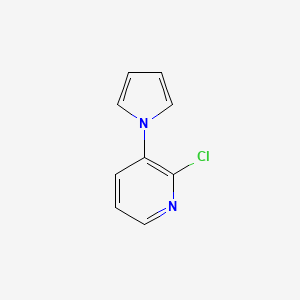

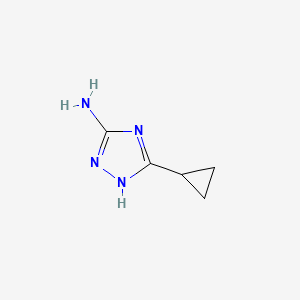
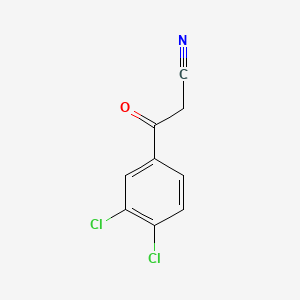
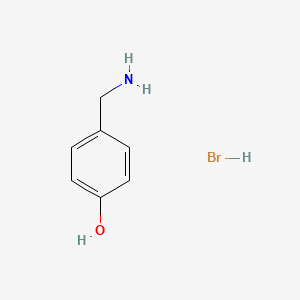
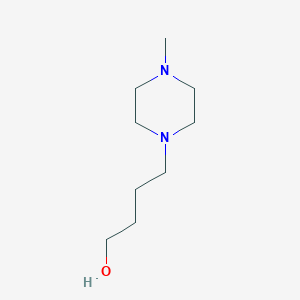
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B1271431.png)
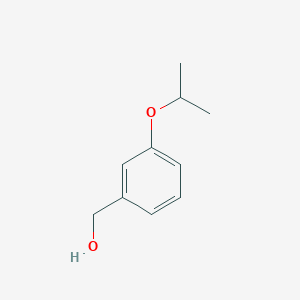
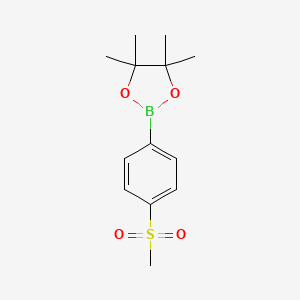
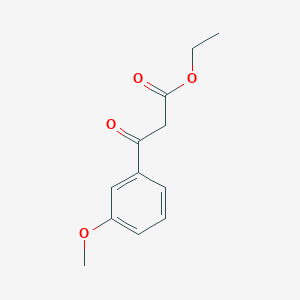

![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)
